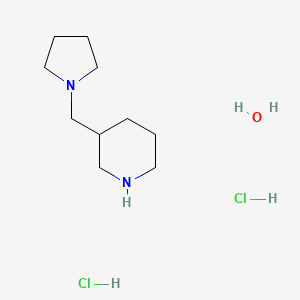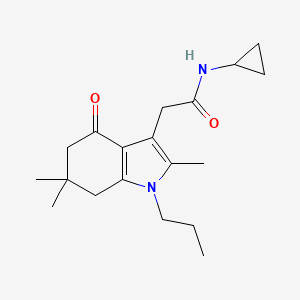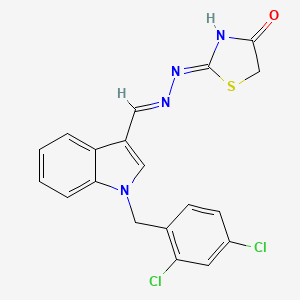
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, it is important to note that this compound has also been used in scientific research for its potential therapeutic applications. In
作用機序
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased energy, mood elevation, and analgesia. 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has also been shown to have some affinity for the serotonin transporter, although its effects on serotonin levels are not as well understood.
Biochemical and Physiological Effects:
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to reduced blood flow to vital organs. In addition, 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been shown to cause oxidative stress and neurotoxicity in animal studies.
実験室実験の利点と制限
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been shown to have potent effects on dopamine and norepinephrine levels, making it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate is that it has a high potential for abuse and can be toxic at high doses, making it difficult to use in human studies.
将来の方向性
There are a number of future directions for research on 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate. One area of interest is the development of new analogs with improved therapeutic potential and reduced toxicity. Additionally, further studies are needed to better understand the effects of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate on serotonin levels and the potential for neurotoxicity. Finally, more research is needed to explore the potential therapeutic applications of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate, particularly as a treatment for depression, anxiety, and other mood disorders.
合成法
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of piperonal with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of piperonal with methylamine and sodium cyanoborohydride. The Mannich reaction involves the reaction of piperonal with formaldehyde and pyrrolidine.
科学的研究の応用
3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been studied for its potential therapeutic applications, particularly as a treatment for depression, anxiety, and other mood disorders. In animal studies, 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy and mood elevation. Additionally, 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has been shown to have analgesic properties, making it a potential treatment for pain.
特性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)piperidine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH.H2O/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;;/h10-11H,1-9H2;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACZWWOTJWCWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCNC2.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride hydrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6136088.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B6136091.png)
![1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B6136115.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6136118.png)

![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6136124.png)

![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)

![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)

![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)